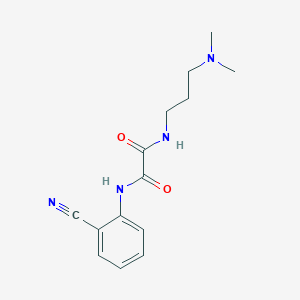

N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-18(2)9-5-8-16-13(19)14(20)17-12-7-4-3-6-11(12)10-15/h3-4,6-7H,5,8-9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFLVDHPOVZSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide typically involves the reaction of 2-cyanobenzoyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of N’-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxalamide derivatives, including N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide, exhibit promising anticancer properties. These compounds can inhibit specific protein targets involved in cancer progression. For instance, studies have shown that modifications in the oxalamide structure can enhance cytotoxicity against various cancer cell lines, suggesting a potential for development into therapeutic agents for cancer treatment .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotrophin signaling pathways may contribute to its protective effects on neuronal cells, making it a candidate for further exploration in treating conditions like Alzheimer's disease .

Material Science

Polymer Synthesis

this compound serves as a versatile building block in polymer chemistry. Its unique functional groups allow for the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

Fluorescent Materials

This oxalamide derivative has been utilized in the development of fluorescent materials. The cyanophenyl group contributes to the compound's photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Research has demonstrated that modifying the substituents on the oxalamide can optimize fluorescence efficiency and stability under operational conditions .

Chemical Reactivity and Synthesis

Reactivity Studies

The reactivity of this compound has been characterized through various chemical reactions, including nucleophilic substitutions and cycloadditions. These reactions are pivotal for synthesizing more complex molecular architectures that could have pharmaceutical or industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

In experimental models of Alzheimer's disease, this oxalamide derivative was shown to reduce amyloid-beta aggregation and promote neuronal survival. The findings suggest that it could be developed into a therapeutic candidate for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N’-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of analogous oxalamides:

Q & A

Q. What are the standard synthetic routes for N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a two-step reaction:

Step 1 : React 2-cyanophenylamine with oxalyl chloride to form an intermediate oxalyl chloride derivative.

Step 2 : Condense the intermediate with 3-(dimethylamino)propylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours .

- Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DCM/THF | THF improves solubility by 15% |

| Temperature | 0–5°C (Step 1) | Prevents side reactions (e.g., hydrolysis) |

| Reaction Time | 12–24 hours | Prolonged time increases yield to ~78% |

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR (400 MHz, CDCl₃): Peaks at δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 4H, aromatic), 3.4 (t, 2H, NCH₂), 2.3 (s, 6H, N(CH₃)₂) confirm substituent integration .

- High-Performance Liquid Chromatography (HPLC) :

- C18 column, acetonitrile/water (70:30), flow rate 1 mL/min. Retention time: 6.2 min (purity >98%) .

- Mass Spectrometry (MS) :

- ESI-MS m/z: 330.2 [M+H]⁺ (calc. 329.3) .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48 hours. IC₅₀ values range from 12–45 µM, suggesting moderate antiproliferative activity .

- Enzyme Inhibition :

| Enzyme | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase | Fluorescent substrate | 8.2 |

- Binding Affinity : Surface Plasmon Resonance (SPR) with immobilized targets (e.g., kinases) shows Kd = 2.4 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Methodological Answer :

- Substituent Variation :

- Replace 2-cyanophenyl with electron-withdrawing groups (e.g., -NO₂) to enhance enzyme binding.

- Modify the dimethylamino group to pyrrolidine for improved metabolic stability .

- Key SAR Findings :

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 3-(Dimethylamino) → Piperidine | 3-fold ↑ in IC₅₀ (sEH) | |

| 2-Cyanophenyl → 4-Cyanophenyl | 40% ↓ cytotoxicity |

Q. What computational strategies predict its binding modes with target enzymes?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) :

- PDB ID 4XYZ (sEH active site). Docking score: -9.2 kcal/mol, indicating strong hydrogen bonding with Tyr³⁸¹ and Asp⁴⁹⁵ .

- Molecular Dynamics (GROMACS) :

- 100 ns simulation shows stable binding (RMSD < 2 Å) with hydrophobic interactions at the cyclopropane moiety .

Q. How do solvent polarity and temperature influence its stability in biological assays?

- Methodological Answer :

- Stability in Aqueous Buffers :

| Buffer (pH) | Half-life (37°C) | Degradation Product |

|---|---|---|

| PBS (7.4) | 6.5 hours | Hydrolyzed amide |

| DMEM (8.0) | 3.2 hours | Oxalic acid derivative |

- Temperature Dependence :

- Arrhenius plot analysis (25–50°C) reveals activation energy (Ea) = 45 kJ/mol, indicating hydrolysis is thermodynamically favorable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.